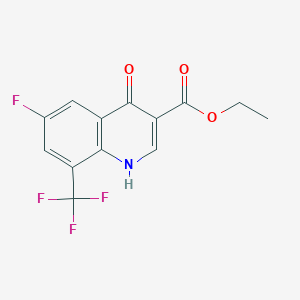
3-Aminopropyl methanethiosulfonate,hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl Methanethiosulfonate Hydrobromide is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂ and a molecular weight of 250.18 g/mol . It is commonly used in proteomics research and is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is also referred to as Methanesulfonothioic Acid S-(3-Aminopropyl)ester Hydrobromide .
Vorbereitungsmethoden
The synthesis of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves the reaction of methanesulfonothioic acid with 3-aminopropanol in the presence of hydrobromic acid . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
3-Aminopropyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and thiol-containing compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl Methanethiosulfonate Hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and peptides to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for probing the structure and function of thiol-containing biomolecules . The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyl Methanethiosulfonate Hydrobromide is unique in its ability to specifically and rapidly react with thiols. Similar compounds include:
Methanethiosulfonate Ethylammonium: Another MTS reagent with similar reactivity but different structural properties.
Methanethiosulfonate Ethyltrimethylammonium: A positively charged MTS reagent used for similar applications.
These compounds share the common feature of reacting with thiols but differ in their specific chemical structures and reactivity profiles .
Eigenschaften
Molekularformel |
C4H12BrNO2S2 |
|---|---|
Molekulargewicht |
250.2 g/mol |
IUPAC-Name |
3-methylsulfonothioyloxypropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,8)7-4-2-3-5;/h2-5H2,1H3;1H |
InChI-Schlüssel |
WRAGHSOSSPSMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=S)OCCCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



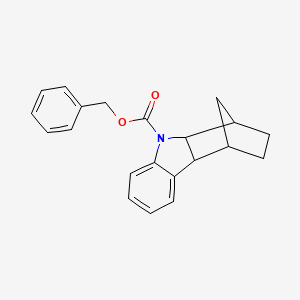
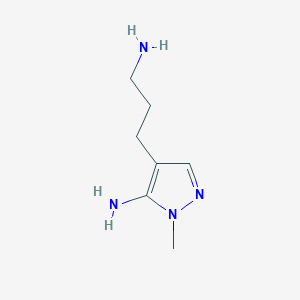
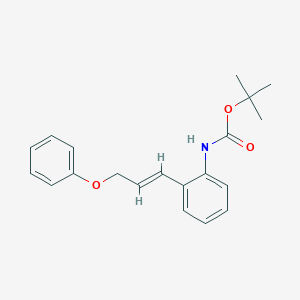

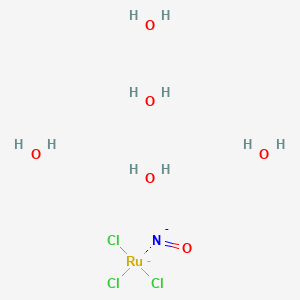



![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)

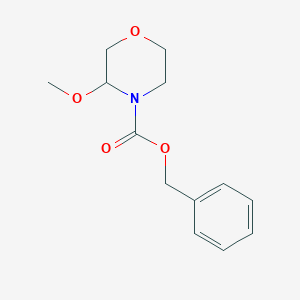
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
